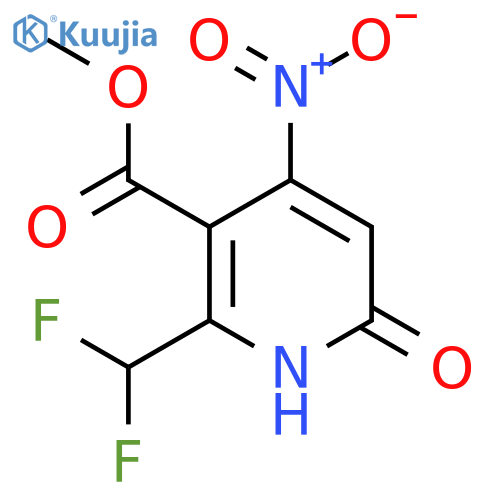Cas no 1807124-08-8 (Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate)

1807124-08-8 structure
商品名:Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate
CAS番号:1807124-08-8
MF:C8H6F2N2O5
メガワット:248.140449047089
CID:4889702
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate
-
- インチ: 1S/C8H6F2N2O5/c1-17-8(14)5-3(12(15)16)2-4(13)11-6(5)7(9)10/h2,7H,1H3,(H,11,13)
- InChIKey: AVDBDBCQYRNUMT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)OC)C(=CC(N1)=O)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 449
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 101
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027061-500mg |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate |
1807124-08-8 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029027061-1g |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate |
1807124-08-8 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
| Alichem | A029027061-250mg |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate |
1807124-08-8 | 95% | 250mg |
$989.80 | 2022-03-31 |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1807124-08-8 (Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 42464-96-0(NNMTi)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
